molecular formula C21H10I2N2O2 B5137986 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid

2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid

Numéro de catalogue B5137986
Poids moléculaire: 576.1 g/mol
Clé InChI: JHLLOAQSAMJLNC-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid, also known as DI-DPA, is a heterocyclic organic compound that belongs to the family of phenazines. It is a derivative of phenazine, which is widely used in the pharmaceutical industry due to its biological activity. DI-DPA has been shown to exhibit potent antitumor activity, making it a promising candidate for cancer therapy.

Mécanisme D'action

The mechanism of action of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid is not fully understood. However, it has been proposed that 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid inhibits the activity of topoisomerase II, an enzyme that is essential for DNA replication and cell division. Inhibition of topoisomerase II leads to DNA damage and cell death. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has also been shown to induce oxidative stress, which may contribute to its antitumor activity.
Biochemical and Physiological Effects
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to have both biochemical and physiological effects. Biochemically, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid inhibits the activity of topoisomerase II, which leads to DNA damage and cell death. Physiologically, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to inhibit angiogenesis, which is essential for tumor growth and metastasis. In addition, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to induce apoptosis in cancer cells, which is a desirable effect for cancer therapy.

Avantages Et Limitations Des Expériences En Laboratoire

2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has several advantages for lab experiments. It exhibits potent antitumor activity, making it a promising candidate for cancer therapy. It has also been shown to have a broad spectrum of activity against various types of cancer cells. However, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has some limitations for lab experiments. It is relatively unstable and requires careful handling. In addition, its mechanism of action is not fully understood, which limits its potential for rational drug design.

Orientations Futures

There are several future directions for 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid research. First, further studies are needed to elucidate its mechanism of action. This will provide a better understanding of how 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid exerts its antitumor activity and may lead to the development of more effective cancer therapies. Second, studies are needed to evaluate the pharmacokinetics and toxicity of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid in vivo. This will provide important information for the development of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid as a clinical drug candidate. Third, studies are needed to evaluate the efficacy of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid in combination with other anticancer agents. This may enhance its antitumor activity and reduce the risk of drug resistance. Finally, studies are needed to evaluate the potential of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid for the treatment of other diseases, such as infectious diseases and inflammatory disorders.
Conclusion
2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid is a heterocyclic organic compound that exhibits potent antitumor activity. Its mechanism of action is not fully understood, but it is believed to inhibit the activity of topoisomerase II and induce oxidative stress. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has several advantages for lab experiments, but it also has some limitations. Future research should focus on elucidating its mechanism of action, evaluating its pharmacokinetics and toxicity, exploring its potential for combination therapy, and evaluating its potential for the treatment of other diseases.

Méthodes De Synthèse

The synthesis of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid involves the reaction of 2,7-dibromodibenzo[a,c]phenazine with potassium phthalimide in DMF (N,N-dimethylformamide) at 130°C for 24 hours. The resulting product is then hydrolyzed with HCl to yield 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid. This method has been optimized to achieve a high yield and purity of 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid.

Applications De Recherche Scientifique

2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been extensively studied for its antitumor activity. It has been shown to inhibit the growth of a wide range of cancer cell lines, including breast, lung, colon, and prostate cancer. In addition, 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has been shown to induce apoptosis (programmed cell death) in cancer cells, which is a desirable effect for cancer therapy. 2,7-diiododibenzo[a,c]phenazine-11-carboxylic acid has also been shown to inhibit angiogenesis (the formation of new blood vessels), which is essential for tumor growth and metastasis.

Propriétés

IUPAC Name

2,7-diiodophenanthro[9,10-b]quinoxaline-11-carboxylic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H10I2N2O2/c22-11-2-4-13-14-5-3-12(23)9-16(14)20-19(15(13)8-11)24-17-6-1-10(21(26)27)7-18(17)25-20/h1-9H,(H,26,27)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHLLOAQSAMJLNC-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=NC3=C4C=C(C=CC4=C5C=CC(=CC5=C3N=C2C=C1C(=O)O)I)I
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H10I2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

576.1 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.